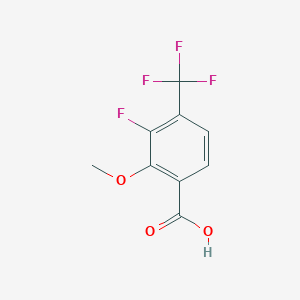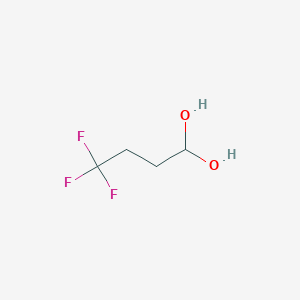
4,4,4-Trifluorobutane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobutane-1,1-diol is a fluorinated organic compound with the molecular formula C₄H₇F₃O₂ It is characterized by the presence of three fluorine atoms attached to the fourth carbon of the butane chain, and two hydroxyl groups attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,4,4-Trifluorobutane-1,1-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using cost-effective raw materials such as ethyl trifluoroacetate and Grignard reagents. The process avoids the use of hazardous materials like lithium aluminum hydride and does not require high-temperature reactions, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorobutane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trifluoromethyl ketones, while reduction can yield trifluoromethyl alcohols .
Applications De Recherche Scientifique
4,4,4-Trifluorobutane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of liquid crystal materials and organic conductors.
Mécanisme D'action
The mechanism by which 4,4,4-Trifluorobutane-1,1-diol exerts its effects involves the high electronegativity of the fluorine atoms, which enhances the compound’s ability to form hydrogen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable and biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.
4,4,4-Trifluorobutane-1,3-diol: Another fluorinated diol with hydroxyl groups on different carbons.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A related compound used in the synthesis of ketoimines and as a ligand in chelate extraction.
Uniqueness
4,4,4-Trifluorobutane-1,1-diol is unique due to the presence of two hydroxyl groups on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring strong hydrogen bonding capabilities .
Propriétés
Formule moléculaire |
C4H7F3O2 |
|---|---|
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
4,4,4-trifluorobutane-1,1-diol |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)2-1-3(8)9/h3,8-9H,1-2H2 |
Clé InChI |
VODNNDNUKSKKMP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
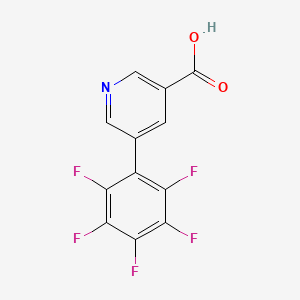

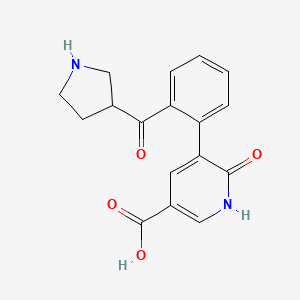
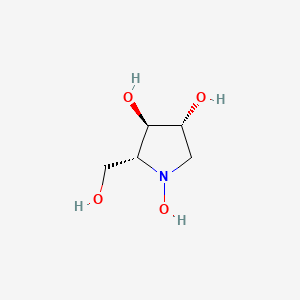
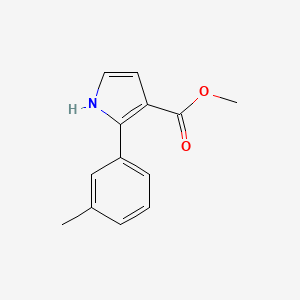
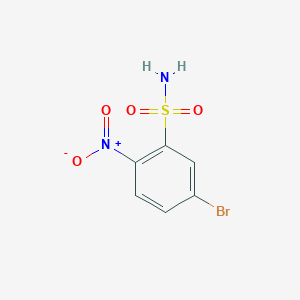

![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
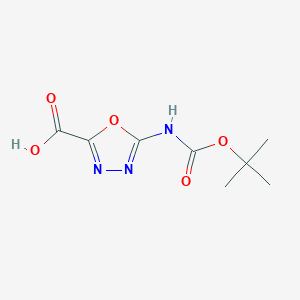
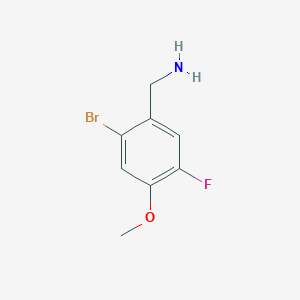
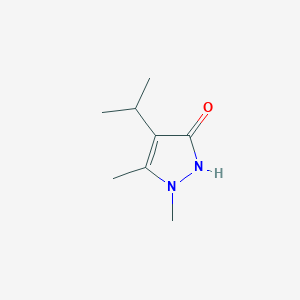
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
